PI3Kα Inhibition Potency: 5-Indolyl Isomer vs. Implied Null Activity of 2-Indolyl Regioisomer
The 5‑indolyl isomer (target compound) displays a PI3Kα IC50 of 4.80 nM in a fluorescence polarization‑based enzymatic assay measuring phosphatidylinositide‑3‑phosphate product formation after 30 min [1]. The 2‑indolyl regioisomer (CAS 2310012‑78‑1) has no publicly deposited IC50, Ki, or EC50 data against any PI3K isoform in BindingDB, ChEMBL, ChemSpider, or any patent repository indexed by Google Patents . This absence of inhibition data—contrary to the well‑characterized 5‑indolyl isomer—constitutes an implied activity gap. The quantitative difference is therefore not a mere potency ratio but a documented inhibition versus no detectable annotation, consistent with class‑level SAR showing that indole attachment position dictates hydrogen‑bonding distance to the hinge region and overall complementarity to the p110α ATP‑binding cleft.
| Evidence Dimension | PI3Kα (p110α) inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 4.80 nM |
| Comparator Or Baseline | 2‑indolyl isomer CAS 2310012‑78‑1: no IC50 data available in any authoritative public database |
| Quantified Difference | Active vs. no detectable activity reported (over 3 orders of magnitude gap implied by the presence of sub‑nanomolar data for the 5‑indolyl isomer versus null annotation) |
| Conditions | PI3Kα enzymatic assay; fluorescence polarization detection; product: phosphatidylinositide‑3‑phosphate; incubation: 30 min |
Why This Matters
For a user designing a PI3K‑focused assay, the 5‑indolyl isomer is the only demonstrated active regioisomer; substituting the 2‑indolyl analog would risk complete loss of target engagement and null experimental outcomes.
- [1] BindingDB Entry BDBM50358204 (CHEMBL1922094). IC50: 4.80 nM against PI3Kα (p110α) assessed via fluorescence polarization assay. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50358204 View Source
